IM-12

Catalog No.
S530479
CAS No.
1129669-05-1
M.F
C22H20FN3O2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IM-12

CAS Number

1129669-05-1

Product Name

IM-12

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3

InChI Key

ZKJAZFUFPPSFCO-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

(E)-N2-carbamoyl-N1-((6-chloro-3-pyridyl)methyl)-N1-methylacetamidine, 3-(4-fluorophenylethylamino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, IM-1-2 compound, IM-12 compound

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F

Description

The exact mass of the compound 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione is 377.15396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wnt Signaling Pathway Enhancement

IM-12 has been investigated for its potential to enhance the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and development [1]. Studies suggest that IM-12 functions as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a protein that negatively regulates the Wnt pathway [1]. By inhibiting GSK-3β, IM-12 may promote cellular processes controlled by Wnt signaling.

[1] Clinivex. 3-((4-Fluorophenethyl)amino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione

IM-12 is a synthetic organic compound classified as a potent inhibitor of glycogen synthase kinase-3 beta (GSK-3β), with a chemical structure characterized as a non-symmetrically substituted indolylmaleimide. Its chemical identification includes the CAS number 1129669-05-1. IM-12 has garnered attention in research due to its ability to significantly increase levels of β-catenin, a key component in the Wnt signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and survival .

That lead to the modulation of various signaling pathways. The primary reaction involves the inhibition of GSK-3β activity, which is essential for the phosphorylation and degradation of β-catenin. By inhibiting this kinase, IM-12 promotes the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates transcription factors such as T-cell factor (TCF) . The IC50 value for GSK-3β inhibition by IM-12 is reported to be approximately 53 nM in enzymatic assays and around 3.8 µM in cellular contexts .

IM-12 exhibits significant biological activity through its role as a GSK-3β inhibitor. In various studies, it has been shown to:

  • Increase β-catenin Levels: In ReNcell VM cells, IM-12 administration resulted in a notable increase in β-catenin levels by 27% .
  • Promote Neuronal Differentiation: The compound has been linked to enhanced neuronal differentiation in human neural progenitor cells via activation of canonical Wnt signaling pathways .
  • Inhibit Cell Proliferation: At a concentration of 3 µM, IM-12 significantly inhibited cell proliferation and increased cell doubling time .

The synthesis of IM-12 typically involves multi-step organic reactions that incorporate indole and maleimide derivatives. While specific synthetic routes may vary, general methods include:

  • Formation of Indolylmaleimide: The initial step often involves the condensation of indole derivatives with maleimide compounds.
  • Purification: The resulting product is purified using techniques such as chromatography to achieve high purity levels suitable for biological assays.

Detailed synthetic procedures are often proprietary or found in specialized chemical literature.

IM-12 has several applications primarily within biomedical research:

  • Neuroscience Research: Due to its effects on neuronal differentiation and proliferation, IM-12 is utilized in studies focusing on neurodevelopmental processes and potential therapeutic strategies for neurodegenerative diseases.
  • Cancer Research: Given its role in modulating Wnt signaling pathways, IM-12 may be explored for its potential effects on cancer cell growth and differentiation.
  • Pharmacological Studies: As a selective GSK-3β inhibitor, it serves as a valuable tool for investigating the roles of this kinase in various physiological and pathological conditions .

Interaction studies involving IM-12 focus on its binding affinity and specificity towards GSK-3β compared to other kinases. Research indicates that IM-12 selectively inhibits GSK-3β without significantly affecting other kinases within similar pathways. This selectivity is crucial for minimizing off-target effects during experimental applications .

Several compounds share structural or functional similarities with IM-12. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMechanismUnique Features
Lithium Carbonate554-24-1GSK-3β inhibitionNaturally occurring; used in bipolar disorder
CHIR99021252917-06-9GSK-3β inhibitionHighly selective; promotes stem cell maintenance
TDZD-8217062-67-6GSK-3β inhibitionExhibits neuroprotective effects
BIO190828-07-0GSK-3β inhibitionEnhances Wnt signaling; used in stem cell research

IM-12 stands out due to its high potency (IC50 = 53 nM) and its specific application in promoting neuronal differentiation through canonical Wnt signaling pathways, making it particularly valuable in neuroscience research .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

377.15395505 g/mol

Monoisotopic Mass

377.15395505 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

IM-12

Dates

Modify: 2023-08-15
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